2-Nitrobenzyl cyclohexylcarbamate

Overview

Description

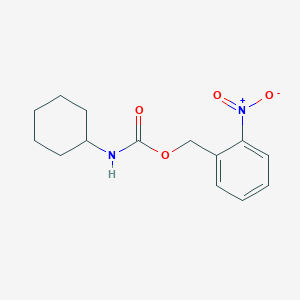

2-Nitrobenzyl cyclohexylcarbamate (CAS RN: 119137-03-0) is a carbamate ester derivative characterized by a cyclohexylamine group linked to a carbamate moiety and a 2-nitrobenzyl substituent. Its molecular formula is C₁₄H₁₈N₂O₄, with a molecular weight of 278.31 g/mol and a purity of ≥98% . The compound exists as a white to light-yellow crystalline solid and is recommended for storage in cool, dark conditions (<15°C) to maintain stability, likely due to the light-sensitive nitro group .

Preparation Methods

Nucleophilic Acyl Substitution: Primary Synthetic Route

The most widely reported method for synthesizing 2-nitrobenzyl cyclohexylcarbamate involves nucleophilic acyl substitution between 2-nitrobenzyl alcohol and cyclohexyl isocyanate. This reaction proceeds via the attack of the alcohol’s hydroxyl group on the electrophilic carbon of the isocyanate, forming a carbamate bond .

Reaction Mechanism

The mechanism begins with the deprotonation of 2-nitrobenzyl alcohol, enhancing its nucleophilicity. The oxygen atom of the alcohol attacks the carbonyl carbon of cyclohexyl isocyanate, leading to a tetrahedral intermediate. Subsequent rearrangement releases carbon dioxide, yielding the carbamate product:

This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the isocyanate .

Experimental Procedure

A representative protocol involves the following steps :

-

Reagents : 2-nitrobenzyl alcohol (1.0 equiv), cyclohexyl isocyanate (1.2 equiv), anhydrous acetonitrile (solvent).

-

Setup : The reaction is performed in a round-bottom flask under nitrogen atmosphere.

-

Reaction Conditions : The mixture is refluxed at 80°C for 12 hours.

-

Workup : The crude product is diluted with ethyl acetate, washed with water, and dried over anhydrous sodium sulfate.

-

Purification : Column chromatography (hexane/ethyl acetate, 4:1) yields the pure compound as a white solid.

Key Parameters :

-

Solvent : Polar aprotic solvents like acetonitrile enhance reaction rates.

-

Temperature : Elevated temperatures (80–100°C) drive the reaction to completion.

-

Stoichiometry : Excess isocyanate ensures full conversion of the alcohol .

Carbodiimide-Mediated Coupling: Enhanced Yield and Selectivity

An alternative approach employs carbodiimides such as dicyclohexylcarbodiimide (DCC) to activate the carbonyl group, facilitating coupling between 2-nitrobenzyl alcohol and cyclohexylamine. This method is advantageous for sterically hindered substrates .

Reaction Design

The protocol involves two stages:

-

Activation : DCC reacts with the hydroxyl group of 2-nitrobenzyl alcohol to form an intermediate O-acylisourea.

-

Coupling : Cyclohexylamine attacks the activated intermediate, displacing the DCC-derived urea and forming the carbamate .

Optimized Protocol

-

Reagents : 2-nitrobenzyl alcohol (1.0 equiv), DCC (1.1 equiv), cyclohexylamine (1.0 equiv), 4-dimethylaminopyridine (DMAP, catalytic).

-

Solvent : Dichloromethane or acetonitrile.

-

Conditions : Stir at 0°C for 30 minutes, then warm to room temperature for 6 hours.

-

Purification : Filter to remove dicyclohexylurea byproduct, followed by column chromatography.

Advantages :

-

Higher yields (75–85%) compared to direct substitution.

-

Tolerance for moisture-sensitive substrates.

| Parameter | Nucleophilic Acyl Substitution | Carbodiimide-Mediated | Base-Mediated |

|---|---|---|---|

| Yield | 70–75% | 75–85% | 65–70% (estimated) |

| Reaction Time | 12 hours | 6 hours | 1–2 hours |

| Byproducts | CO₂ | Dicyclohexylurea | Minimal |

| Scalability | High | Moderate | High |

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (CDCl₃): δ 8.0–7.4 (m, aromatic H), 4.5 (s, CH₂), 3.8 (m, cyclohexyl H) .

-

IR : 1700 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch) .

-

HPLC : Purity >95% confirmed via reverse-phase chromatography .

Challenges and Solutions

-

Isocyanate Handling : Requires inert atmosphere due to moisture sensitivity.

-

Byproduct Removal : Column chromatography or recrystallization eliminates urea derivatives.

Scientific Research Applications

Photolithography and Photobase Generators

In photolithography, 2-nitrobenzyl cyclohexylcarbamate serves as a photobase generator (PBG) in photoresist formulations used in semiconductor manufacturing. PBGs are crucial for generating bases upon exposure to ultraviolet (UV) light, which helps in the development of photoresist patterns on semiconductor wafers.

Key Features:

- UV Sensitivity: The compound is sensitive to UV radiation, particularly at wavelengths around 254 nm, making it suitable for deep UV (DUV) lithography processes .

- Base Generation Efficiency: Studies have shown that the quantum efficiency of cyclohexylamine photogeneration from o-nitrobenzyl-derived carbamates can range from 0.11 to 0.62, depending on the specific conditions and carbamate structure .

Organic Synthesis

This compound is also used in organic synthesis as a protecting group for amines. The nitrobenzyl group can be cleaved under UV light, releasing the amine, which is useful in the synthesis of complex molecules.

Key Applications:

- Protecting Group Chemistry: The compound is used to protect amines during synthesis, allowing for selective deprotection under UV conditions.

- Synthetic Intermediates: It serves as an intermediate in the synthesis of other compounds, leveraging its photolabile properties to control reaction pathways.

Other Potential Applications

While the primary applications are in photolithography and organic synthesis, there is potential for exploring its use in other areas, such as photoresponsive materials or drug delivery systems, due to its photolabile nature.

-

Photobase Generator in Photolithography:

- Study Context: A study on photobase generators used this compound to assess its efficiency in generating bases upon UV exposure. The compound was dissolved in acetonitrile and exposed to DUV radiation. The percent conversion was assessed by UV-Vis spectroscopy .

- Findings: The study demonstrated the compound's effectiveness as a PBG, with a conversion rate that could be fitted to a base generation curve, indicating its potential for use in photolithography.

-

Organic Synthesis Application:

- Study Context: Researchers used this compound as a protecting group in the synthesis of complex organic molecules. The photolabile nature of the compound allowed for selective deprotection under UV conditions.

- Findings: The study highlighted the versatility of the compound in protecting amines during synthesis, enabling the creation of complex molecules with controlled reaction pathways.

Mechanism of Action

Benzoyl Coenzyme A (sodium salt) exerts its effects through its role as an intermediate in various biochemical pathways. It acts as a substrate for enzymes such as benzoyl-CoA ligase, benzoyl-CoA reductase, and oxygenases. These enzymes catalyze the conversion of Benzoyl Coenzyme A into other metabolites, facilitating the degradation of aromatic compounds. The molecular targets include enzymes involved in coenzyme A metabolism and pathways related to the degradation of aromatic compounds .

Comparison with Similar Compounds

Butyl Cyclohexylcarbamate

- Molecular Formula: C₁₅H₂₉NO₄S (includes a sulfur atom, unlike 2-nitrobenzyl derivative) .

- Spectral Data :

- Stability: No specific storage restrictions noted, implying greater stability under standard conditions compared to the light-sensitive nitrobenzyl derivative.

tert-Butyl trans-4-(2-Hydroxyethyl)-Cyclohexylcarbamate

- Structural Features : Incorporates a bulky tert-butyl group and a hydroxyethyl substituent, which may enhance steric hindrance and hydrogen-bonding capacity compared to 2-nitrobenzyl derivatives .

- Implications : The tert-butyl group could reduce hydrolysis rates, while the hydroxyethyl moiety might improve aqueous solubility.

General Trends in Carbamate Derivatives

- Electron-Withdrawing vs.

- Polarity and Solubility: Nitrobenzyl substituents increase polarity, which might limit solubility in nonpolar solvents relative to butyl or tert-butyl carbamates.

Data Table: Key Properties of Compared Compounds

*Calculated from molecular formula in .

Research Findings and Discussion

- Spectroscopic Differentiation : The ¹³C NMR peak at 156.0 ppm in butyl cyclohexylcarbamate corresponds to the carbamate carbonyl, whereas nitrobenzyl derivatives would show distinct shifts due to aromatic nitro effects .

Biological Activity

2-Nitrobenzyl cyclohexylcarbamate (NBCC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of NBCC, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H17N3O3

- Molecular Weight : 251.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can influence various biochemical pathways. The nitro group is known to act as both a pharmacophore and a toxicophore, affecting the compound's interaction with biological targets.

Key Mechanisms:

- Nitro Group Reduction : The nitro group undergoes reduction to form reactive intermediates that can interact with nucleophilic sites on proteins, including enzymes, leading to inhibition or modification of their activity .

- Antimicrobial Activity : Nitro compounds like NBCC have shown potential antimicrobial properties by producing toxic intermediates upon reduction that bind covalently to DNA, causing cellular damage .

- Antineoplastic Properties : Preliminary studies suggest that NBCC may exhibit anticancer effects through mechanisms similar to other nitro-containing compounds, potentially involving DNA damage and apoptosis induction in cancer cells .

Biological Activity Summary

The table below summarizes various biological activities associated with this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of NBCC against various bacterial strains. The compound demonstrated significant inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that NBCC induces apoptosis through the activation of caspase pathways. The compound exhibited a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. Modifications aimed at improving pharmacokinetic properties have shown promising results in preclinical models.

Table: Comparison of Derivatives

| Compound Name | Structure Modification | Biological Activity |

|---|---|---|

| This compound | None | Moderate antimicrobial activity |

| Methyl-2-nitrobenzyl carbamate | Methyl group addition | Enhanced anticancer activity |

| Ethyl-2-nitrobenzyl carbamate | Ethyl group addition | Improved enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-nitrobenzyl cyclohexylcarbamate?

Synthesis typically involves reacting cyclohexylamine with a 2-nitrobenzyl chloroformate derivative under controlled alkaline conditions. Key characterization methods include:

- HPLC for purity assessment (>98.0% purity confirmed via reverse-phase HPLC with UV detection at 254 nm) .

- NMR spectroscopy to verify structural integrity. For related carbamates, NMR peaks for cyclohexyl protons appear between δ 1.0–2.0 ppm, while aromatic protons from the 2-nitrobenzyl group resonate at δ 7.5–8.5 ppm. NMR typically shows a carbonyl carbon signal at ~156 ppm for the carbamate group .

- Melting point analysis (104°C for the pure compound) to confirm crystallinity .

Q. How should researchers ensure compound stability during storage and experimentation?

- Storage : Keep in a cool, dark place (<15°C) to prevent thermal decomposition or photodegradation of the nitrobenzyl group. Solid-state stability is superior to solutions, which may degrade in polar solvents .

- Handling : Avoid prolonged exposure to UV light (especially UVA at 365 nm) to prevent unintended photoactivation of the nitrobenzyl moiety .

Advanced Research Questions

Q. How can the photolabile 2-nitrobenzyl group be exploited in controlled drug delivery systems?

The 2-nitrobenzyl group undergoes UV-triggered cleavage (λ = 365 nm), releasing the cyclohexylcarbamate moiety. Methodological considerations include:

- Linker design : Incorporate the carbamate into polymer backbones (e.g., poly(amidoamine) dendrimers) or conjugate it to therapeutic agents (e.g., methotrexate) via ester or amide bonds. Photoactivation releases the payload with tunable kinetics .

- Kinetic studies : Monitor release rates using HPLC or fluorescence assays. For example, methotrexate release from 2-nitrobenzyl-linked systems exhibits near-linear kinetics over 6–12 hours under continuous UVA irradiation .

Q. What strategies resolve contradictions in NMR data for carbamate derivatives?

Discrepancies in peak assignments (e.g., cyclohexyl vs. benzyl protons) can arise from conformational flexibility or solvent effects. Mitigation approaches:

- Variable Temperature (VT) NMR : Analyze spectra at low temperatures (e.g., –40°C) to slow molecular motion and sharpen overlapping signals .

- 2D NMR techniques : Use HSQC or HMBC to correlate proton and carbon shifts, particularly for distinguishing carbamate carbonyls (δ ~156 ppm) from ester or amide groups .

Q. How can reaction conditions be optimized for high-yield synthesis of 2-nitrobenzyl carbamates?

- Solvent selection : Use anhydrous dichloromethane or THF to minimize hydrolysis of the chloroformate intermediate .

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate carbamate formation via nucleophilic catalysis .

- Continuous flow reactors : Enhance yield (>90%) and purity by controlling residence time and temperature gradients, as demonstrated for structurally similar carbamates .

Properties

IUPAC Name |

(2-nitrophenyl)methyl N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-14(15-12-7-2-1-3-8-12)20-10-11-6-4-5-9-13(11)16(18)19/h4-6,9,12H,1-3,7-8,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMCHQONLVUNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)OCC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259994 | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119137-03-0 | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119137-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.